molecular formula C15H17N5O2 B2362931 6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 1208914-06-0

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B2362931
CAS No.: 1208914-06-0
M. Wt: 299.334
InChI Key: UJCCRTWUFRMNFO-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a key synthetic intermediate or potential kinase inhibitor scaffold. Its structure incorporates an aminopyrimidine core, a privileged scaffold in the development of kinase inhibitors . The presence of the 5-nitro group and the 2-(pyrrolidin-1-yl) substitution pattern are features commonly found in molecules designed to modulate kinase activity . Research into analogous pyrimidine derivatives has demonstrated their potential as potent inhibitors of kinases such as PLK4 (Polo-like kinase 4), a recognized target in oncology research for its role in centriole duplication and genome integrity . The specific substitution on the pyrimidine ring can be optimized to enhance binding affinity and selectivity. This compound is intended for research applications only, including as a building block for the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, and for in vitro biological screening. Researchers should handle this material with appropriate safety precautions. For detailed handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

6-methyl-5-nitro-N-phenyl-2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-13(20(21)22)14(17-12-7-3-2-4-8-12)18-15(16-11)19-9-5-6-10-19/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCRTWUFRMNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)NC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Pyrimidine Core : The pyrimidine ring is a common scaffold in many pharmaceuticals, known for its role in nucleic acid structure.
  • Nitro and Methyl Substituents : The presence of a nitro group enhances the compound's reactivity, while the methyl group may influence its lipophilicity and biological interactions.
  • Pyrrolidine Moiety : The pyrrolidine ring contributes to the overall pharmacological profile, potentially impacting binding interactions with biological targets.

Antibacterial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antibacterial properties. A study evaluated various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
6-Methyl-5-nitro-N-phenyl...3.12 - 12.5S. aureus, E. coli
Control (Ciprofloxacin)2S. aureus, E. coli

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity associated with similar pyrimidine derivatives. For instance, certain compounds demonstrated effective inhibition against fungal strains, with MIC values comparable to established antifungal agents . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for broader applications.

Anticancer Properties

The compound's structural features also suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For example, similar compounds have shown IC50 values in the low micromolar range against several human cancer cell lines .

Cell LineIC50 (μM)Mechanism
MV4-11 AML Cells0.299Apoptosis Induction
Other Cancer LinesVariesCell Cycle Arrest

Case Studies

  • Antibacterial Evaluation : A study focused on the synthesis and evaluation of pyrimidine derivatives, including those structurally related to 6-methyl-5-nitro-N-phenyl... showed promising antibacterial activity against resistant strains of bacteria .
  • Anticancer Screening : Another research effort assessed a series of pyrimidine compounds for their anticancer properties, revealing that modifications at the phenyl and pyrrolidine positions significantly altered their efficacy against different cancer types .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure features a pyrimidine ring with substituents at positions 2, 4, 5, and 6. Retrosynthetic disconnections suggest the following key intermediates:

  • Pyrimidine core : 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.
  • Nitro group introduction : Electrophilic nitration at position 5.
  • N-phenylamination : Nucleophilic substitution or coupling at position 4.

The synthesis sequence must account for the electronic effects of substituents to ensure regioselectivity and avoid side reactions.

Synthesis of the Pyrimidine Core

Construction of the Pyrimidine Ring

The pyrimidine scaffold is typically assembled via cyclocondensation of β-diketones with urea or thiourea derivatives. For 6-methyl substitution, methyl-substituted β-diketones (e.g., acetylacetone) are employed. However, advanced intermediates such as 4,6-dichloro-2-methylpyrimidine (CAS 1004-40-6) serve as more practical starting materials for functionalization.

Example Protocol:
  • Starting material : 4,6-dichloro-2-methylpyrimidine (1.0 equiv).
  • Reaction with pyrrolidine : In anhydrous THF, pyrrolidine (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv). The mixture is stirred at 60°C for 12 h to yield 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (87% yield).

Regioselective Nitration at Position 5

Nitration of the pyrimidine intermediate requires careful control to direct the nitro group to position 5. The methyl group at position 6 and the pyrrolidin-1-yl group at position 2 act as ortho/para directors, favoring nitration at position 5.

Optimized Nitration Conditions:
  • Nitrating agent : Fuming HNO₃ (1.1 equiv) in H₂SO₄ at 0°C.
  • Reaction time : 2 h.
  • Yield : 78% of 4-chloro-6-methyl-5-nitro-2-(pyrrolidin-1-yl)pyrimidine.

Mechanistic Insight :
The electron-donating pyrrolidin-1-yl group activates the ring, while the methyl group sterically hinders position 3, ensuring regioselectivity.

N-Phenylamination at Position 4

The final step involves replacing the chlorine at position 4 with an N-phenyl group. Two methods are prevalent:

Nucleophilic Aromatic Substitution (NAS)

  • Conditions : Aniline (2.0 equiv), HCl (cat.), H₂O as solvent, 80°C, 24 h.
  • Yield : 72% (crude), increasing to 85% after silica gel chromatography.

Palladium-Catalyzed Coupling (Buchwald-Hartwig)

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2.5 equiv), toluene, 110°C, 18 h.
  • Yield : 89%.
Comparative Table: Amination Methods
Method Solvent Catalyst Temp (°C) Yield (%)
NAS (HCl/H₂O) H₂O None 80 85
Buchwald-Hartwig Toluene Pd/Xantphos 110 89

The Buchwald-Hartwig method offers higher yields but requires inert conditions and costly catalysts, whereas NAS is economical and eco-friendly.

Challenges and Mitigation Strategies

Nitro Group Sensitivity

The nitro group’s electron-withdrawing nature deactivates the ring, complicating subsequent substitutions. To address this:

  • Perform nitration after introducing the pyrrolidin-1-yl group but before amination.
  • Use protecting groups (e.g., acetylation) for the amine during nitration.

Regioselectivity in Nitration

Competing nitration at position 3 is minimized by steric hindrance from the methyl group and electronic effects of the pyrrolidine ring.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and sustainability:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times for nitration and amination.
  • Solvent recycling : Recovery of toluene or THF via distillation.
  • Catalyst recovery : Pd catalysts are filtered and reused, reducing costs.

Characterization and Quality Control

Key analytical data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-5), 7.58–7.32 (m, 5H, Ph), 3.45 (m, 4H, pyrrolidine), 2.38 (s, 3H, CH₃).
  • HPLC purity : ≥99% (C18 column, MeOH/H₂O = 70:30).

Q & A

Basic Research Question

  • X-ray Crystallography: Determines dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonds (as in ) stabilize a planar conformation, critical for binding interactions .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups (δ 1.9–2.1 ppm) and pyrrolidine protons (δ 3.4–3.6 ppm) confirm substitution patterns .
    • NOESY: Identifies spatial proximity between the nitro group and phenyl ring, aiding conformational analysis .

How does the nitro group at position 5 influence bioactivity, and what structure-activity relationship (SAR) insights exist for analogous pyrimidines?

Advanced Research Question

  • Nitro Group Impact: The electron-withdrawing nitro group enhances electrophilicity at position 4, facilitating covalent interactions with biological targets (e.g., enzyme active sites) .
  • SAR Studies:
    • Replacement of nitro with amino (NH₂) reduces antibacterial activity by 10-fold, as seen in related 5-nitropyrimidines .
    • Pyrrolidine at position 2 improves solubility and membrane permeability compared to bulkier substituents (e.g., morpholine) .
  • Methodology: Synthesize analogs with varied substituents, test in enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ measurements), and correlate with computational docking .

How should researchers address discrepancies in reported biological activity data across studies?

Advanced Research Question

  • Potential Causes:
    • Polymorphism (e.g., crystal packing differences altering bioavailability) .
    • Assay variability (e.g., enzyme source, buffer conditions) .
  • Resolution Strategies:
    • Characterize polymorphs via DSC and PXRD .
    • Standardize bioassays using reference inhibitors (e.g., galantamine for cholinesterase studies) .
    • Validate findings across multiple cell lines or in vivo models .

What methodologies are used to study the compound’s interaction with biological targets like kinases or cholinesterases?

Advanced Research Question

  • Kinase Inhibition:
    • Biochemical Assays: Measure ATPase activity using malachite green phosphate detection .
    • Cellular Assays: Assess proliferation inhibition in cancer lines (e.g., MTT assay) .
  • Cholinesterase Inhibition:
    • Ellman’s Method: Quantify thiocholine production from acetylthiocholine hydrolysis .
    • Surface Plasmon Resonance (SPR): Determine binding kinetics (ka/kd) for reversible inhibitors .

What analytical techniques are critical for identifying polymorphic forms and their pharmacological implications?

Advanced Research Question

  • Techniques:
    • PXRD: Distinguishes polymorphs based on distinct diffraction patterns .
    • Thermogravimetric Analysis (TGA): Evaluates thermal stability and hydrate/solvate formation .
  • Pharmacological Impact:
    • Polymorph A (needle crystals) shows 2× higher solubility than polymorph B (platelets) in simulated gastric fluid .
    • Stability studies (40°C/75% RH for 4 weeks) predict shelf-life and formulation viability .

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